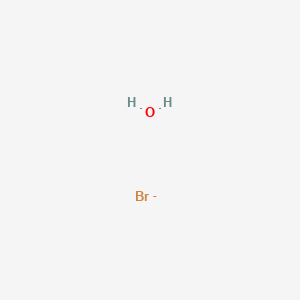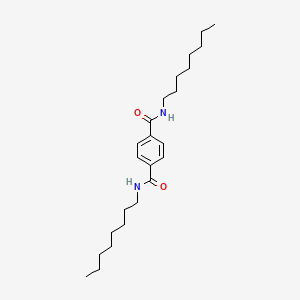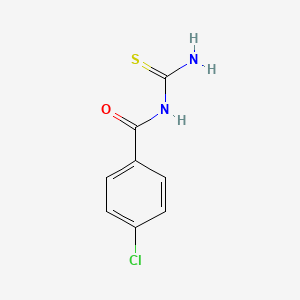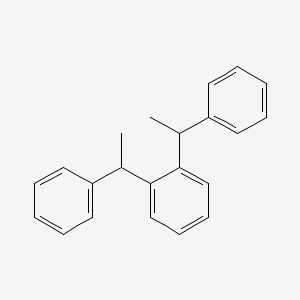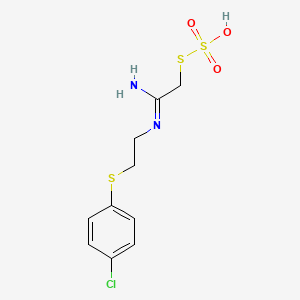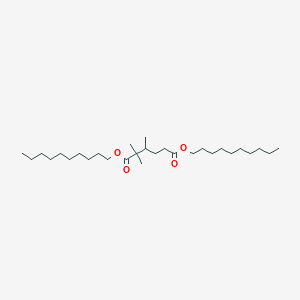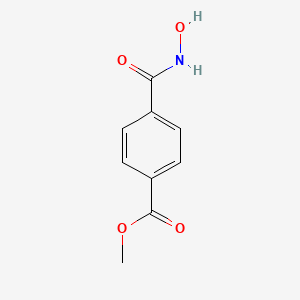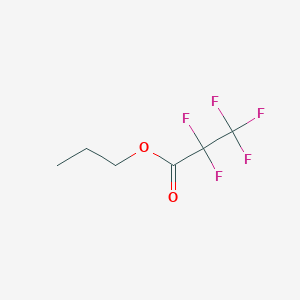
Propyl pentafluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is an ester derived from pentafluoropropionic acid and propanol. This compound is characterized by its unique structure, which includes five fluorine atoms attached to a three-carbon chain, making it highly fluorinated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl pentafluoropropanoate can be synthesized through the esterification of pentafluoropropionic acid with propanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The general reaction is as follows:
C3F5COOH+C3H7OH→C6H7F5O2+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher yields and efficiency compared to batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl pentafluoropropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to pentafluoropropionic acid and propanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Pentafluoropropionic acid and propanol.
Reduction: Propyl pentafluoropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl pentafluoropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings
Wirkmechanismus
The mechanism of action of propyl pentafluoropropanoate largely depends on its interactions with other molecules. The ester group can undergo hydrolysis, releasing pentafluoropropionic acid, which can then interact with various biological targets. The fluorine atoms in the compound contribute to its stability and resistance to metabolic degradation, making it a valuable tool in biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluoropropionic acid, pentyl ester: Similar structure but with a pentyl group instead of a propyl group.
Pentafluoropropionic acid, ethyl ester: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
Propyl pentafluoropropanoate is unique due to its specific combination of a propyl group and a highly fluorinated propionic acid moiety. This combination imparts distinct physical and chemical properties, such as high stability and resistance to hydrolysis, making it particularly useful in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
39118-07-5 |
|---|---|
Molekularformel |
C6H7F5O2 |
Molekulargewicht |
206.11 g/mol |
IUPAC-Name |
propyl 2,2,3,3,3-pentafluoropropanoate |
InChI |
InChI=1S/C6H7F5O2/c1-2-3-13-4(12)5(7,8)6(9,10)11/h2-3H2,1H3 |
InChI-Schlüssel |
NZZLJQBPSUUZOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


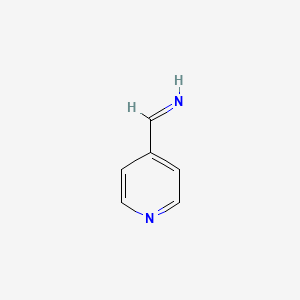
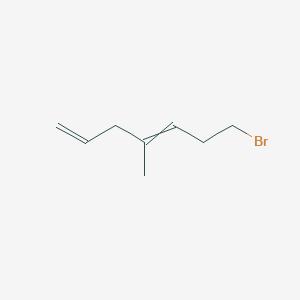
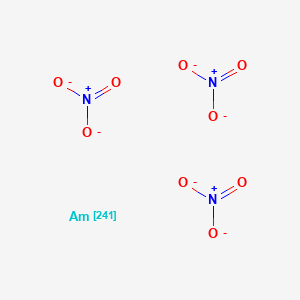
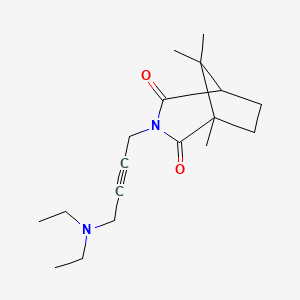
![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
